amine CAS No. 1518527-67-7](/img/structure/B2820525.png)

[(4-fluorophenyl)(1H-imidazol-2-yl)methyl](methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

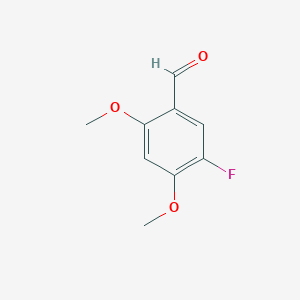

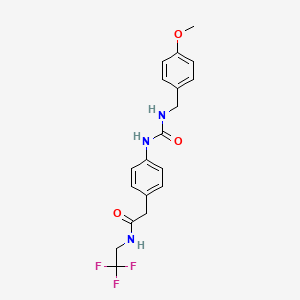

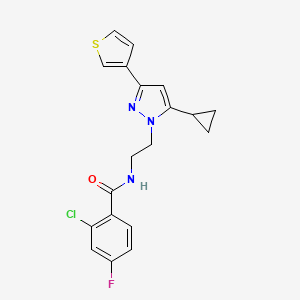

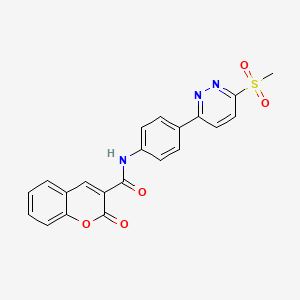

“(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a 4-fluorophenyl group and a methylamine group .

Molecular Structure Analysis

The molecular structure of “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a 4-fluorophenyl group and a methylamine group .

Physical And Chemical Properties Analysis

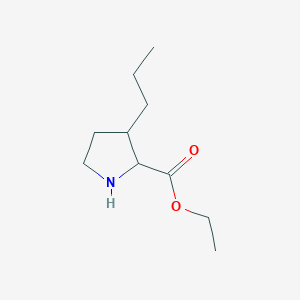

The compound “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” has a molecular weight of 205.23 . It is a powder with a storage temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Photophysical Properties and OLED Applications

Phenanthroimidazole Derivative Host Material for OLEDs : A study by Liu et al. (2016) in the Journal of Materials Chemistry C described a novel fluorophore based on phenanthroimidazole and triphenylamine, with potential applications in organic light-emitting diodes (OLEDs) showing high efficiency and low efficiency roll-off at high brightness (Liu et al., 2016).

Synthesis of Fluorescent Imidazoles for Live Cell Imaging : Zhao et al. (2011) in Organic Letters highlighted the palladium-catalyzed synthesis of fluorescent imidazoles with tunable fluorescence emission, useful as probes for live cell imaging (Zhao et al., 2011).

Cancer Research

- Preclinical Evaluation of Amino Acid Prodrugs : Bradshaw et al. (2002) in Molecular Cancer Therapeutics discussed the use of amino acid prodrugs of novel antitumor benzothiazoles, providing insight into potential therapeutic applications (Bradshaw et al., 2002).

Material Science and Chemistry

Star-Shaped Phenanthroimidazole Fluorophores for OLEDs : Tagare et al. (2018) in the Journal of Photochemistry and Photobiology A-Chemistry designed and synthesized star-shaped phenanthroimidazole fluorophores for efficient non-doped bluish-green OLEDs (Tagare et al., 2018).

Antibacterial Activity of Novel Thiadiazoles and Triazoles : Darekar et al. (2020) in the Russian Journal of General Chemistry synthesized and tested novel thiadiazoles and triazoles derived from the compound for antibacterial activity, showcasing its potential in medicinal chemistry (Darekar et al., 2020).

Sensor Technology

- Fluorescent Detection of Amine Vapors : Gao et al. (2016) in ACS Sensors developed a fluorescent sensor based on aggregation-induced emission for the detection of amine vapors, indicating applications in environmental monitoring (Gao et al., 2016).

Pharmaceutical Research

- Synthesis of Imidazolyl Acetic Acid Derivatives : Khalifa and Abdelbaky (2008) in Archives of Pharmacal Research synthesized derivatives of imidazolyl acetic acid with notable anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).

Safety and Hazards

The safety information for “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Orientations Futures

The future directions for research on “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and potential applications in various fields. Imidazole-containing compounds have been found to show a broad range of biological activities, suggesting potential for the development of new drugs .

Mécanisme D'action

Target of Action

It is known that imidazole derivatives have a broad range of biological properties and are the core of many natural products such as histidine, purine, histamine, and dna-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-13-10(11-14-6-7-15-11)8-2-4-9(12)5-3-8/h2-7,10,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDXFNGIDWQMCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)F)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one](/img/structure/B2820442.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820447.png)

![(E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820452.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2820458.png)

![2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid](/img/structure/B2820459.png)

![9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B2820460.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2820464.png)